molecular formula C12H8F3NO2 B2721578 3-(1-Cyanocyclopropyl)-5-(trifluoromethyl)benzoic acid CAS No. 1314769-43-1

3-(1-Cyanocyclopropyl)-5-(trifluoromethyl)benzoic acid

Cat. No.: B2721578
CAS No.: 1314769-43-1
M. Wt: 255.196
InChI Key: GYUYXPCHWCZIGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-Cyanocyclopropyl)-5-(trifluoromethyl)benzoic acid is an organic compound with a unique structure that includes a cyanocyclopropyl group and a trifluoromethyl group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Cyanocyclopropyl)-5-(trifluoromethyl)benzoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the cyclopropanation of a suitable precursor followed by the introduction of the cyanide and trifluoromethyl groups. The reaction conditions often require the use of strong bases and specific catalysts to achieve the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(1-Cyanocyclopropyl)-5-(trifluoromethyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the cyanide group to an amine.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

3-(1-Cyanocyclopropyl)-5-(trifluoromethyl)benzoic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(1-Cyanocyclopropyl)-5-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The cyanocyclopropyl group and trifluoromethyl group contribute to its unique reactivity and binding properties. These interactions can modulate biological pathways and lead to various effects, depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    4-(1-Cyanocyclopropyl)benzoic acid: Similar structure but lacks the trifluoromethyl group.

    3-(1-Cyanocyclopropyl)benzoic acid: Similar structure but lacks the trifluoromethyl group.

Uniqueness

The presence of both the cyanocyclopropyl group and the trifluoromethyl group in 3-(1-Cyanocyclopropyl)-5-(trifluoromethyl)benzoic acid makes it unique compared to its analogs. These functional groups impart distinct chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets, which can be advantageous in various applications.

Properties

IUPAC Name

3-(1-cyanocyclopropyl)-5-(trifluoromethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3NO2/c13-12(14,15)9-4-7(10(17)18)3-8(5-9)11(6-16)1-2-11/h3-5H,1-2H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYUYXPCHWCZIGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C#N)C2=CC(=CC(=C2)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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